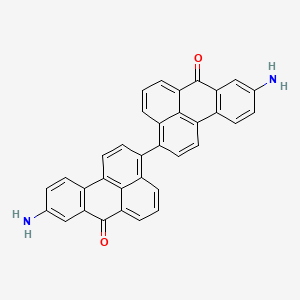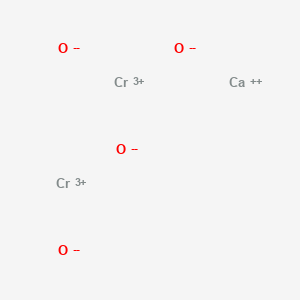
Calcium dichromium tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium dichromium tetraoxide is an inorganic compound with the chemical formula CaCr₂O₄. It is a solid material that ranges in color from colorless to pale yellow. This compound is known for its strong oxidizing properties and is insoluble in water but can dissolve in acidic solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium dichromium tetraoxide can be synthesized through a high-temperature solid-state reaction between chromium trioxide and calcium hydroxide. The reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of chromium trioxide with calcium hydroxide under high-temperature conditions. The process requires careful handling due to the toxic nature of chromium compounds .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can participate in various oxidation reactions.
Reduction: It can be reduced under specific conditions to form other chromium-containing compounds.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and reducing agents. Conditions often involve acidic or basic environments.
Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution Reactions: Various nucleophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Products typically include oxidized organic compounds and reduced chromium species.
Reduction: Products include lower oxidation state chromium compounds.
Substitution: Products vary depending on the substituents used in the reaction.
Aplicaciones Científicas De Investigación
Calcium dichromium tetraoxide has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its strong oxidizing properties.
Biology: Investigated for its potential effects on biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential use in medical treatments involving oxidative processes.
Industry: Utilized as a pigment in ceramics and glass manufacturing due to its color properties
Mecanismo De Acción
The mechanism of action of calcium dichromium tetraoxide involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, leading to oxidation reactions. The molecular targets include various organic and inorganic substrates, and the pathways involved are primarily oxidative in nature .
Comparación Con Compuestos Similares
Chromium trioxide (CrO₃): A strong oxidizing agent used in similar applications.
Calcium chromate (CaCrO₄): Another chromium-containing compound with oxidizing properties.
Uniqueness: Calcium dichromium tetraoxide is unique due to its specific combination of calcium and chromium in the tetraoxide form, providing distinct properties and applications compared to other chromium compounds .
Propiedades
Número CAS |
12013-31-9 |
|---|---|
Fórmula molecular |
CaCr2O4 |
Peso molecular |
208.07 g/mol |
Nombre IUPAC |
calcium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Ca.2Cr.4O/q+2;2*+3;4*-2 |
Clave InChI |
BJERPMZDFXIDHX-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[Ca+2].[Cr+3].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


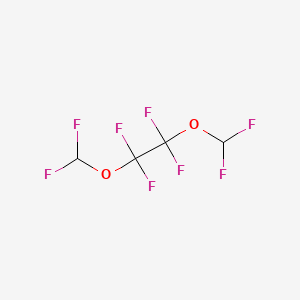
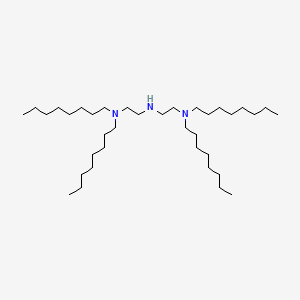
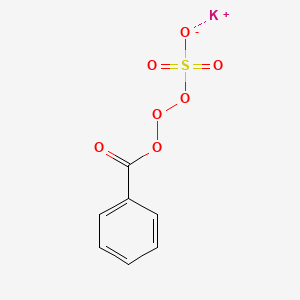
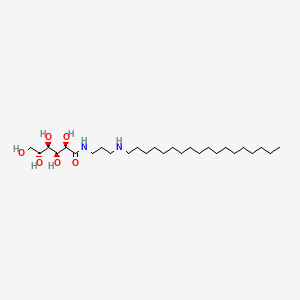
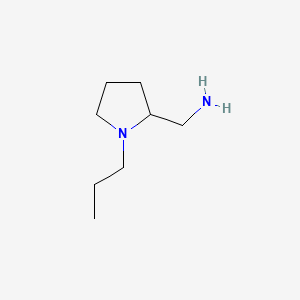
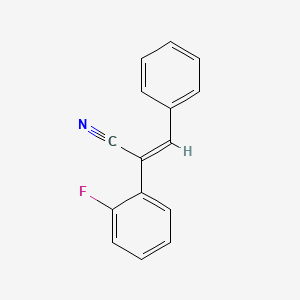
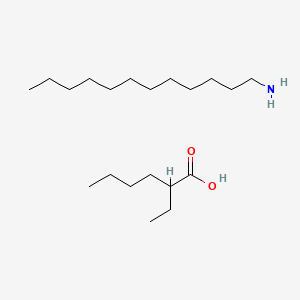
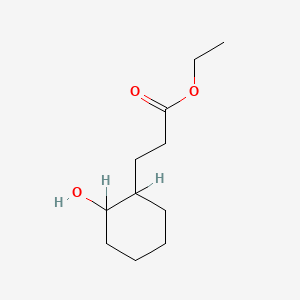

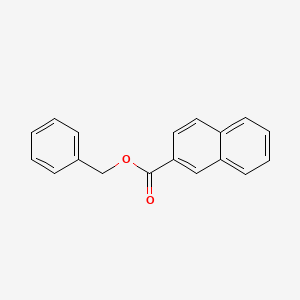
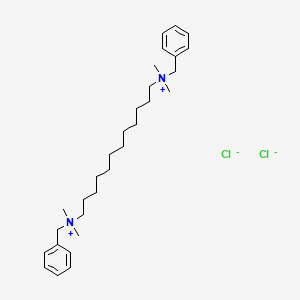
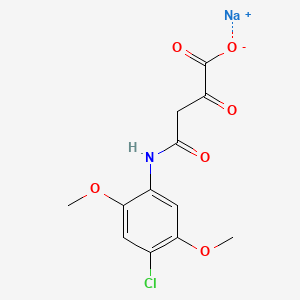
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
